1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
Beschreibung
Eigenschaften
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-8-10-20(11-9-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-4-6-16(7-5-15)22(24)25/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBYCSQSKYAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a nitrobenzoyl group, and a sulfonyl piperidine moiety. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving hydrazine and an appropriate diketone.
- Introduction of the Nitrobenzoyl Group : This is achieved through nitration reactions.
- Sulfonylation : The sulfonyl group is introduced through nucleophilic substitution reactions.
- Final Assembly : The piperidine moiety is incorporated last to complete the structure.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity against various bacterial strains. For instance, related compounds have been found to exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The presence of the nitro group in the compound allows for bioreduction to form reactive intermediates that can interact with DNA, potentially leading to cytotoxic effects against cancer cells .
Enzyme Inhibition
This compound may inhibit specific enzymes through covalent bonding with nucleophilic sites. For example, compounds in this class have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease .
The mechanism of action involves:
- Bioreduction : The nitrobenzoyl group can be reduced to form reactive intermediates that interact with cellular macromolecules.
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and disrupting normal cellular functions .
Research Findings and Case Studies
A review of literature reveals several studies evaluating the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Sanchez-Sancho et al. (1998) | Investigated piperidine derivatives for antibacterial and anticancer properties; found significant enzyme inhibition activity. |
| Aziz-ur-Rehman et al. (2011) | Highlighted the pharmacological behavior of sulfamoyl derivatives related to antibacterial action and enzyme inhibition. |
| Nithiya et al. (2011) | Discussed piperidine derivatives in controlling plasma glucose and insulin levels, indicating potential hypoglycemic effects. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Antimicrobial Activity
The evidence highlights structurally related pyrazole derivatives, particularly 1,3,4-thiadiazole and hydrazinecarbothioamide derivatives (e.g., compounds 13a–13d and 17a–17h ), synthesized from precursors like 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . Key structural and functional comparisons include:
- Activity Trends :
- Thiadiazole derivatives (e.g., 13a–13d ) exhibit moderate activity against gram-positive B. mycoides but poor efficacy against gram-negative E. coli and yeast C. albicans .
- The 4-nitrobenzoyl group enhances antimicrobial potency, likely due to its electron-withdrawing nature, which stabilizes charge interactions with microbial enzymes .
- The sulfonyl-piperidine group in the target compound may offer improved pharmacokinetic properties (e.g., solubility, membrane penetration) compared to thiadiazole-based analogues, though direct biological data are absent in the evidence.
Toxicological and Pharmacological Profiles
- This suggests that pyrazole cores with nitro/aryl substituents may have favorable safety profiles when functional groups are optimized.
- Mechanistic Insights : Thiadiazole derivatives act by inhibiting microbial dihydrofolate reductase (DHFR) or disrupting cell wall synthesis . The sulfonyl group in the target compound could similarly interfere with bacterial enzyme systems, though its piperidine moiety might alter target specificity.
Q & A
Q. What are the key structural features of 1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine, and how do they influence its reactivity?
The compound contains a sulfonyl-linked pyrazole and piperidine scaffold, with a 4-nitrobenzoyl group and methyl substituents. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the nitro group on the benzoyl moiety contributes to electron-withdrawing effects, stabilizing intermediates in reactions like Suzuki couplings or SNAr mechanisms. Computational methods (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Q. What synthetic routes are reported for sulfonyl-piperidine derivatives, and how can they be adapted for this compound?
Common methods involve sulfonylation of pyrazole intermediates using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C). For example, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is synthesized via sulfonylation of 3,5-dimethylpyrazole, followed by coupling with piperidine derivatives . Optimization may require adjusting reaction time/temperature to accommodate steric hindrance from the 4-nitrobenzoyl group .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., hydrolysis of the sulfonyl group). Storage at –20°C in anhydrous DMSO or acetonitrile is recommended .
Advanced Research Questions
Q. How can quantum chemical calculations guide the design of derivatives with enhanced biological activity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, the nitro group’s orientation may influence π-π stacking with aromatic residues in enzyme active sites. Pair these with free energy perturbation (FEP) calculations to optimize substituents for binding .
Q. What statistical experimental design (DoE) methods are suitable for optimizing reaction yields in complex multi-step syntheses?
Use a Box-Behnken or central composite design to screen variables:
- Factors : Catalyst loading (Pd/C), temperature, solvent polarity.
- Response : Yield (%) measured by LC-MS. ANOVA analysis identifies significant interactions, reducing the number of trials by 40–60% compared to one-factor-at-a-time approaches .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across assays) be resolved?
Perform meta-analysis using standardized assay conditions:
- Normalize data to control compounds (e.g., staurosporine for kinase inhibition).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Contradictions may arise from assay-specific interference (e.g., nitro group redox activity in colorimetric assays) .
Q. What advanced characterization techniques are critical for elucidating stereochemical outcomes in derivatives?
- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., piperidine ring).
- VCD (Vibrational Circular Dichroism) : Confirm enantiomeric excess in asymmetric syntheses.
- NMR NOESY : Identify spatial proximity between substituents (e.g., methyl groups on pyrazole) .
Methodological Challenges
Q. What strategies mitigate side reactions during sulfonylation of the pyrazole core?
Q. How can computational reaction path searching improve scalability?
Tools like GRRM (Global Reaction Route Mapping) identify transition states and intermediates for key steps (e.g., nitro group reduction). Coupled with ICReDD’s workflow, this reduces experimental iterations by pre-screening viable pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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